molecular formula C10H10N4S B174098 N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine CAS No. 196204-80-5

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine

Cat. No.: B174098
CAS No.: 196204-80-5
M. Wt: 218.28 g/mol
InChI Key: HHGPWLAMFCJBAM-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine is a chemical compound of interest in medicinal chemistry research due to its hybrid structure, which incorporates both benzothiazole and imidazoline pharmacophores. The benzothiazole core is a privileged scaffold in drug discovery, known for conferring a wide range of biological activities. Scientific literature indicates that derivatives containing the benzothiazole nucleus have demonstrated significant pharmacological potential in preclinical studies, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities . Similarly, imidazoline derivatives are recognized for their diverse biological actions . Research on closely related structural analogs has shown that such compounds can interact with cellular oxidative processes. One study on a compound with a similar benzothiazole-imidazoline structure found that it induced oxidative stress in a rat model, as evidenced by a significant decrease in serum antioxidant vitamins (A, E, and C) and an increase in malondialdehyde (MDA), a marker of lipid peroxidation . Furthermore, recent studies have explored the integration of the 4,5-dihydro-1H-imidazol-2-yl group into benzothiazole-sulfonamide derivatives to develop potent and selective inhibitors of the human carbonic anhydrase (hCA) enzyme isoforms II and VII, which are targets for conditions like neuropathic pain . This suggests a potential research application for this compound family in neuroscience and enzyme inhibition studies. This product is intended for research purposes only, specifically for use in laboratory chemical R&D and early-stage investigative studies. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-8-9(15-6-13-8)5-7(1)14-10-11-3-4-12-10/h1-2,5-6H,3-4H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPWLAMFCJBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573881
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196204-80-5
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formaldehyde-Mediated Cyclocondensation

A widely reported method involves the reaction of N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine with formaldehyde and piperidine. In this approach, a methanolic solution of the benzothiazole-imidazoline precursor is stirred with aqueous formaldehyde (35%) and piperidine at room temperature for 2 hours. The product precipitates upon solvent removal and is recrystallized from chloroform, yielding 67%. Key spectral data include:

  • IR (cm⁻¹): 3297 (N–H stretch), 1576 (C–N stretch), 1137 (C–N stretch).

  • ¹H NMR (DMSO): δ 1.49 (s, 6H, piperidine), 2.57–2.62 (s, 4H, CH₂–N–CH₂), 7.15–7.56 (m, 4H, aromatic).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation of 2-aminobenzothiazole derivatives with 4,5-dihydro-1H-imidazol-2-amine. For example, 6-substituted benzothiazoles reacted with carbon disulfide and methyl iodide under microwave conditions (120–180 seconds irradiation), followed by treatment with ethylene diamine in dimethylformamide (DMF) at reflux. Yields range from 64% to 68%, depending on substituents.

Multi-Step Synthesis via Intermediate Formation

Carbon Disulfide and Methyl Iodide Route

This method involves two sequential reactions:

  • Formation of dimethyl dithioimidocarbonate:

    • 6-Substituted-2-aminobenzothiazole is treated with carbon disulfide and methyl iodide in DMF under basic conditions (NaOH).

  • Cyclization with ethylene diamine:

    • The intermediate reacts with ethylene diamine in refluxing DMF for 8 hours, yielding N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine derivatives.

Example:

  • Starting material: 6-Chloro-1,3-benzothiazol-2-amine.

  • Yield: 82% after recrystallization from ethanol.

Single-Pot Cyclization Methods

Patented Cyclization Process

A patent-described single-pot method synthesizes the compound via cyclization of a nitro-substituted benzimidazole precursor. Key steps include:

  • Reduction of nitro groups:

    • Catalytic hydrogenation or transfer hydrogenation converts nitro to amine groups.

  • Cyclization:

    • The intermediate is treated with ammonium acetate and acetic acid under reflux, forming the imidazoline ring.
      Conditions:

  • Solvent: Ethanol or methanol.

  • Temperature: 60–80°C.

  • Yield: 70–75%.

Characterization and Analytical Data

Spectroscopic Characterization

Representative Data for N-(4,5-Dihydro-1H-imidazol-2-yl)-6-chloro-1,3-benzothiazol-2-amine:

  • IR (cm⁻¹): 3330 (N–H), 3036 (C–H aromatic), 1602 (C=N), 1262 (C–S).

  • ¹H NMR (DMSO): δ 6.83–7.20 (m, 8H, aromatic), 4.5–5.0 (s, 2H, NH).

Physical Properties

Compound SubstituentMolecular FormulaMelting Point (°C)Yield (%)
6-ChloroC₁₀H₉ClN₄S230–23482
6-MethoxyC₁₁H₁₂N₂OS196–19968
6-NitroC₁₀H₉N₅O₂S216–21864

Data compiled from Refs.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)Advantages
Formaldehyde CondensationFormaldehyde, PiperidineRT, 2 hours67Simple, one-step
Microwave SynthesisCarbon disulfide, Methyl iodideMicrowave, 120–180 sec64–68Rapid, energy-efficient
Single-Pot CyclizationAmmonium acetate, Acetic acidReflux, 8 hours70–75High purity, scalable

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium azide.

Major Products Formed

The major products formed from these reactions include N-oxides, imidazoline derivatives, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine exhibits antimicrobial properties. Studies show it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus.

Anticancer Properties
The compound has been investigated for its anticancer potential. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. A notable study reported that derivatives of this compound showed significant cytotoxicity against breast cancer cells .

Anti-inflammatory Effects
In preclinical models, this compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines positions it as a potential treatment for inflammatory diseases .

Biological Research Applications

Enzyme Inhibition Studies
The compound's imidazole moiety allows it to interact with metal ions in enzymes, potentially inhibiting their activity. Research has focused on its role as an inhibitor of certain metalloproteinases involved in disease processes such as cancer metastasis .

Interaction with Biological Macromolecules
Studies have explored how this compound interacts with DNA and proteins. These interactions are crucial for understanding its mechanism of action and therapeutic applications .

Material Science Applications

Development of New Materials
Due to its unique chemical structure, this compound is being investigated for use in developing new materials with specific electronic and optical properties. Its application in organic semiconductors and photovoltaic devices is under exploration.

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of Benzothiazole DerivativesAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus strains.
Cytotoxicity of Novel HeterocyclesAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating high potency .
Inhibition of Metalloproteinases by Imidazole DerivativesEnzyme InhibitionShowed promising results in inhibiting enzyme activity linked to cancer progression .

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The benzothiazole moiety can interact with various biological receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Profiles

The compound’s activity is influenced by its heterocyclic core and substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity (IC$ _{50} $) Applications/Notes
Target Compound Benzothiazole 4,5-Dihydroimidazole Antibacterial, antifeedant Research use only
Brimonidine (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine) Quinoxaline Bromine, dihydroimidazole Alpha-2 adrenergic agonist (nanomolar affinity) FDA-approved for glaucoma
5-Amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles Pyrazole Aryl, dihydroimidazole Antileishmanial (IC$ _{50} $: 0.015 mM) Superior to benzothiazole derivatives
UK-14304 (5-Bromo-N-[4,5-dihydro-1H-imidazol-2-yl]-6-quinoxalinamine) Quinoxaline Bromine, dihydroimidazole Adrenergic receptor modulation Experimental hypertensive agent
Key Observations :
  • Heterocyclic Core: Benzothiazole (target compound) vs. quinoxaline (brimonidine, UK-14304): Quinoxaline derivatives exhibit stronger receptor-targeted activity (e.g., brimonidine’s alpha-2 agonism) due to enhanced π-π stacking and hydrogen bonding . Pyrazole derivatives (e.g., 5-amino-1-aryl-4-(dihydroimidazol-2-yl)-1H-pyrazoles) show superior antileishmanial activity (IC$ _{50} $: 0.015 mM) compared to benzothiazole analogs (IC$ _{50} $: >0.500 mM), likely due to improved membrane permeability .
  • Substituent Effects :

    • Bromine in brimonidine and UK-14304 enhances lipophilicity and receptor binding .
    • Sulfonamide groups (e.g., in ’s derivative) improve antileishmanial activity by introducing hydrogen-bonding sites .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dihydroimidazole moiety in the target compound enhances water solubility compared to non-imidazole benzothiazoles .
  • Stability: Quinoxaline derivatives (e.g., brimonidine) exhibit higher photostability than benzothiazoles, critical for topical formulations .

Biological Activity

N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine is a compound of significant interest in pharmaceutical research due to its various biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

Chemical Identification

  • Molecular Formula: C10H10N4S
  • Molecular Weight: 218.27 g/mol
  • CAS Number: 196204-79-2

The compound features a benzothiazole moiety linked to a dihydroimidazole ring, which is crucial for its biological activity.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

3.1 Antitumor Activity

Recent studies have demonstrated that derivatives of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol can exhibit potent antitumor effects. For instance:

CompoundCell LineIC50 (µM)
5lSISO2.38
5mSISO3.77
Reference (Cisplatin)SISO0.24–1.96

The most active compounds inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines effectively, with IC50 values indicating strong cytotoxicity .

3.2 Induction of Apoptosis

Research indicates that certain derivatives induce apoptosis in cancer cells. For example, compound 5m showed increased early and late apoptotic cell percentages when treated at IC50 concentrations, suggesting a mechanism involving programmed cell death .

3.3 Antioxidant Properties

A study on a related compound (N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine) indicated significant effects on antioxidant levels in vivo:

Vitamin Level (µg/mL)Control GroupTest Group
Vitamin A0.82 ± 0.140.62 ± 0.17
Vitamin E8.62 ± 1.306.55 ± 1.50
Vitamin C9.64 ± 2.037.33 ± 1.53
MDA (nmol/mL)1.84 ± 0.373.99 ± 0.77

This study concluded that the compound increased oxidative stress by elevating malondialdehyde (MDA) levels while depleting antioxidant vitamins .

The biological activities of N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol derivatives may be attributed to their ability to interact with cellular targets involved in proliferation and apoptosis pathways:

  • Inhibition of Platelet Aggregation: Some derivatives have shown potential as inhibitors of human blood platelet aggregation induced by adrenaline or ADP .

5. Case Studies

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives on human cancer cell lines, it was found that modifications to the benzothiazole moiety significantly influenced the compounds' efficacy against specific cancer types.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-6-amine, and how are the products characterized?

The compound is synthesized via a two-step process:

Step 1 : Reaction of substituted 2-aminobenzothiazoles with carbon disulfide and methyl iodide to form intermediates.

Step 2 : Condensation with ethylene diamine to yield the final product .
Characterization methods :

  • Elemental analysis for composition verification.
  • IR spectroscopy to confirm functional groups (e.g., imidazoline NH stretches at ~3200 cm⁻¹, benzothiazole C=S at ~1250 cm⁻¹).
  • ¹H NMR to resolve aromatic protons (6.5–8.0 ppm) and imidazoline NH signals (broad peaks at ~5.0 ppm) .

Q. How are the biological activities of this compound evaluated in preliminary studies?

Initial screening includes:

  • Antibacterial assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains.
  • Entomological studies : Antifeedant, acaricidal, and toxicity assays (contact/stomach) using insect models (e.g., Spodoptera litura larvae) .
    Data interpretation : Activity is correlated with substituents on the benzothiazole ring; electron-withdrawing groups often enhance potency .

Q. What analytical techniques are used to assess purity and detect impurities?

  • HPLC with UV detection : To quantify impurities (e.g., desbromo analogs or unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass spectrometry (LC-MS) : For structural confirmation of impurities (e.g., m/z matching for N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, a common analog) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthetic conditions or predict electronic properties?

  • Application : DFT (e.g., B3LYP functional) calculates reaction pathways, transition states, and electronic properties (HOMO-LUMO gaps, charge distribution) to guide solvent selection or catalyst design .
  • Example : Exact-exchange terms in hybrid functionals improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) .

Q. What crystallographic strategies resolve structural ambiguities in this compound and its analogs?

  • Single-crystal X-ray diffraction : Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Key parameters:
    • Torsion angles : Confirm planarity of the benzothiazole-imidazoline linkage (e.g., 178.1° for C-C-N-C in related compounds) .
    • Hydrogen bonding : Analyze motifs (e.g., N–H···S interactions) to explain packing stability .

Q. How can spectral data contradictions (e.g., NMR vs. IR) be resolved during characterization?

  • Multi-technique validation : Cross-check NMR (e.g., DEPT-135 for CH₂ groups) with IR (amide I/II bands) and high-resolution MS.
  • Dynamic effects : Variable-temperature NMR to detect tautomerism (e.g., imidazoline ↔ imidazolidine interconversion) .

Q. What computational approaches elucidate structure-activity relationships (SAR) for pharmacological targets?

  • Molecular docking : Screen against targets like α1-adrenoceptors (relevant to hypertension) using AutoDock or Schrödinger.
  • MetaDynamics simulations : Calculate binding free energies (ΔG) for RNA or protein targets (e.g., Kd = 60–700 nM for imidazoline-RNA interactions) .

Q. How do impurities impact pharmacological profiles, and how are they profiled?

  • Case study : Brimonidine tartrate impurity A (desbromo analog) reduces α2-adrenergic receptor affinity by ~100-fold compared to the parent drug .
  • Analytical workflow :
    • Forced degradation studies (acid/base/oxidative stress) to simulate impurity formation.
    • Pharmacopeial standards (e.g., USP/EP guidelines) for impurity quantification .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

  • Graph set analysis : Classify motifs (e.g., R₂²(8) rings from N–H···N interactions) using Etter’s rules .
  • Impact on solubility : Strong intermolecular H-bonding reduces aqueous solubility but enhances thermal stability .

Q. What in silico strategies predict RNA or protein binding for imidazoline derivatives?

  • WT-metaDynamics : Simulate ligand-RNA recognition (e.g., 6-(4,5-dihydro-1H-imidazol-2-yl)phenyl-indole derivatives with Kd = 60–700 nM) .
  • Pharmacophore modeling : Identify critical features (e.g., imidazoline NH for H-bond donor sites) .

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